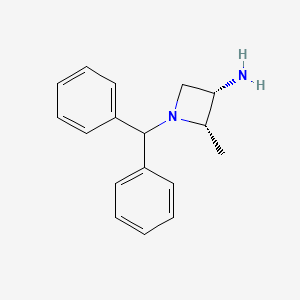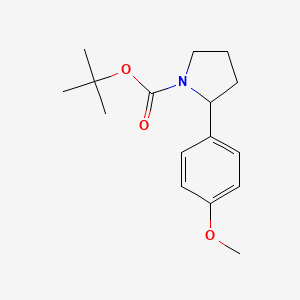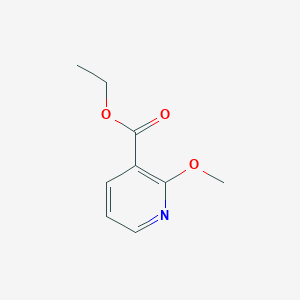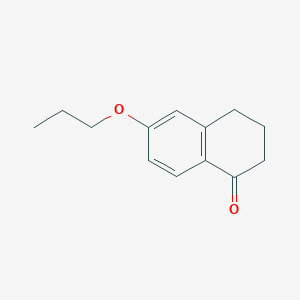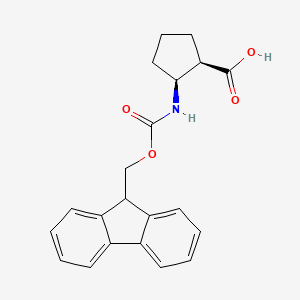
cis-2-(9-Fluorenylmethoxycarbonylamino)cyclopentanecarboxylic acid
Vue d'ensemble
Description
“Cis-2-(9-Fluorenylmethoxycarbonylamino)cyclopentanecarboxylic acid” is a unique chemical compound with the empirical formula C21H21NO4 . It has a molecular weight of 351.40 . This compound is typically provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI (IUPAC International Chemical Identifier) of the compound is 1S/C21H21NO4/c23-20(24)17-10-5-11-19(17)22-21(25)26-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-4,6-9,17-19H,5,10-12H2,(H,22,25)(H,23,24)/t17-,19+/m1/s1 . This identifier provides a standard way to encode the compound’s molecular structure and is used in a wide variety of applications in chemistry.Applications De Recherche Scientifique
Electrolytic Dissociation in Solutions
Cyclopentanedicarboxylic acids, closely related to cis-2-(9-Fluorenylmethoxycarbonylamino)cyclopentanecarboxylic acid, are utilized in the pharmaceutical industry as intermediates. Their properties are significantly influenced by the behavior in solutions, particularly the patterns of electrolytic dissociation which dictate the distribution of biopharmaceutically active and inactive forms in these solutions. This understanding is crucial for the pharmaceutical applications of these compounds (Kvaratskhelia, 2013).
Conformational Studies
The geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid, structurally similar to this compound, have been studied to understand their hydrolysis products and the potential for epimerization. These studies, involving methods like X-ray crystallography and NMR, provide insights into the conformational preferences of these compounds, which is fundamental for their application in designing more effective pharmaceuticals (Curry et al., 1993).
Supramolecular Self-Assembly
Research on homologous compounds like (1R*,2R*)-trans-2-hydroxy-1-cyclopentanecarboxylic acid has led to the discovery of novel patterns of supramolecular self-assembly. These findings are critical for understanding the molecular interactions and self-organization of these compounds, paving the way for their application in the creation of advanced materials and pharmaceuticals (Kălmăn et al., 2002).
Building Blocks in Peptide Synthesis
cis-2-Aminocyclohex-4-enecarboxylic acid (cis-ACHE), closely related to the compound , has been identified as a conformationally constrained β-amino acid, vital for the synthesis of peptides. Understanding the conformational preferences and the role of such compounds in peptide synthesis is integral to pharmaceutical research, especially in the design of novel peptides with therapeutic potential (Kwon et al., 2015).
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic when ingested . The safety information includes the signal word “Danger” and the hazard statement H301 . Precautionary statements include P301 + P310 + P330, which advise taking certain actions if swallowed . The compound is also classified as non-combustible and as a toxic hazardous material or a hazardous material causing chronic effects .
Propriétés
IUPAC Name |
(1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)17-10-5-11-19(17)22-21(25)26-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-4,6-9,17-19H,5,10-12H2,(H,22,25)(H,23,24)/t17-,19+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLDVIJVCPIJCM-MJGOQNOKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




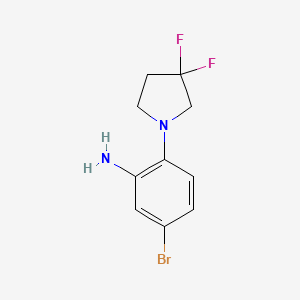
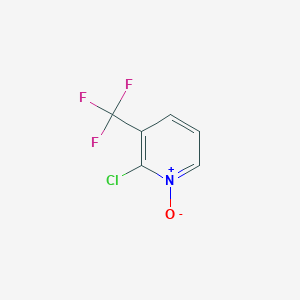
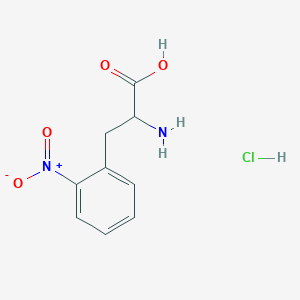

![Methyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B3108335.png)
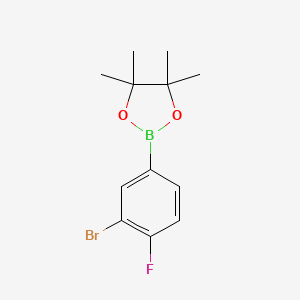
![7,7-Dimethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B3108349.png)

